molecular formula C14H25NO11 B12434252 GlcNAc(b1-3)aldehydo-Gal

GlcNAc(b1-3)aldehydo-Gal

Cat. No.: B12434252
M. Wt: 383.35 g/mol
InChI Key: MGEICUVBTAEZNP-BTQUHPNKSA-N
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Description

GlcNAc(b1-3)aldehydo-Gal, also known as N-acetylglucosamine (GlcNAc) linked to galactose (Gal) through a beta-1,3 linkage, is a disaccharide compound. This compound is a derivative of chitin, a natural polymer found in the exoskeletons of arthropods and the cell walls of fungi. GlcNAc is a monosaccharide that plays a crucial role in various biological processes, including cell signaling, protein glycosylation, and the formation of structural components in organisms .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of GlcNAc(b1-3)aldehydo-Gal typically involves enzymatic or chemical methods. One common approach is the enzymatic synthesis using glycosyltransferases, which catalyze the transfer of sugar moieties from activated donor molecules to specific acceptor molecules. For example, UDP-GlcNAc:Galβ1→3GalNAc β1→6 N-acetylglucosaminyltransferase can be used to synthesize this compound .

Industrial Production Methods

Industrial production of this compound often involves the hydrolysis of chitin, followed by enzymatic or chemical modification. Chitin is first deacetylated to produce glucosamine, which is then acetylated to form GlcNAc. The GlcNAc is then linked to galactose through a beta-1,3 linkage using specific glycosyltransferases .

Chemical Reactions Analysis

Types of Reactions

GlcNAc(b1-3)aldehydo-Gal can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

GlcNAc(b1-3)aldehydo-Gal has numerous applications in scientific research:

Mechanism of Action

The mechanism of action of GlcNAc(b1-3)aldehydo-Gal involves its incorporation into glycoproteins and glycolipids, where it plays a role in cell signaling and structural integrity. The compound is recognized by specific enzymes and receptors, which mediate its effects on cellular processes. For example, it can be involved in the regulation of protein O-GlcNAcylation, a post-translational modification that affects protein function and stability .

Comparison with Similar Compounds

Similar Compounds

    N-acetylglucosamine (GlcNAc): A monosaccharide that is a component of chitin and hyaluronic acid.

    Galactose (Gal): A monosaccharide that is a component of lactose and other oligosaccharides.

    Lactose: A disaccharide composed of glucose and galactose.

Uniqueness

GlcNAc(b1-3)aldehydo-Gal is unique due to its specific beta-1,3 linkage between GlcNAc and Gal, which imparts distinct structural and functional properties. This linkage is less common compared to other glycosidic linkages, making it a valuable compound for studying specific biological processes and developing targeted therapies .

Properties

Molecular Formula

C14H25NO11

Molecular Weight

383.35 g/mol

IUPAC Name

N-[(2S,3R,4R,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-2-[(2R,3S,4S,5R)-2,4,5,6-tetrahydroxy-1-oxohexan-3-yl]oxyoxan-3-yl]acetamide

InChI

InChI=1S/C14H25NO11/c1-5(19)15-9-12(24)11(23)8(4-18)25-14(9)26-13(7(21)3-17)10(22)6(20)2-16/h3,6-14,16,18,20-24H,2,4H2,1H3,(H,15,19)/t6-,7+,8-,9-,10+,11-,12-,13-,14+/m1/s1

InChI Key

MGEICUVBTAEZNP-BTQUHPNKSA-N

Isomeric SMILES

CC(=O)N[C@@H]1[C@H]([C@@H]([C@H](O[C@H]1O[C@H]([C@H](C=O)O)[C@H]([C@@H](CO)O)O)CO)O)O

Canonical SMILES

CC(=O)NC1C(C(C(OC1OC(C(C=O)O)C(C(CO)O)O)CO)O)O

Origin of Product

United States

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